Regioselective Synthesis of 2-Oxo-Isomer over Undesired 4-Oxo-Isomer
The synthesis of pyrido[1,2-a]pyrimidin-2-ones can produce two regioisomers: the desired 2-oxo-isomer and the undesired 4-oxo-isomer. A synthetic methodology using lithium amide anions ensures excellent regioselectivity for the 2-oxo-isomer. This offers a distinct advantage over some existing methods [1].
| Evidence Dimension | Regioselectivity of Cyclization |
|---|---|
| Target Compound Data | Not quantified for this specific derivative, but class method yields the 2-oxo-isomer. |
| Comparator Or Baseline | Undesired 4-oxo-pyrido[1,2-a]pyrimidinone isomer |
| Quantified Difference | Qualitative; method ensures excellent regioselectivity for the 2-oxo-isomer. |
| Conditions | Reaction using lithium amide bases of 2-aminopyridines with alkynoate esters [1]. |
Why This Matters
Ensures procurement of the correct, desired isomer for biological testing, avoiding wasted resources on inactive or off-target analogs.
- [1] Alanine, T. A., et al. (2016). Concise synthesis of rare pyrido[1,2-a]pyrimidin-2-ones and related nitrogen-rich bicyclic scaffolds with a ring-junction nitrogen. Organic & Biomolecular Chemistry, 14(4), 1031-1038. View Source
